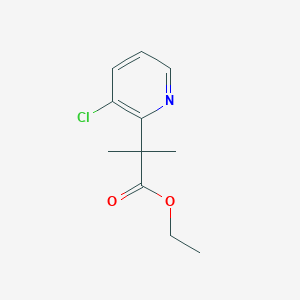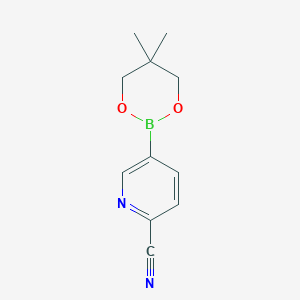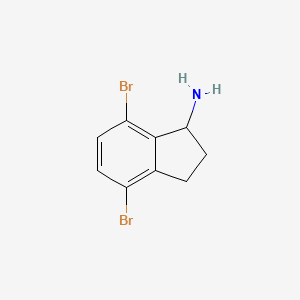![molecular formula C22H16BNO2 B12975873 (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a benzo[b]carbazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used in Suzuki-Miyaura coupling reactions .
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various biaryl compounds depending on the aryl halide used in the reaction.
Aplicaciones Científicas De Investigación
(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties
Mecanismo De Acción
The mechanism of action of (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications .
Comparación Con Compuestos Similares
(4-(9H-Carbazol-9-yl)phenyl)boronic acid: Similar structure but with a different position of the carbazole moiety.
Phenylboronic acid: Lacks the benzo[b]carbazole moiety, making it less complex and with different properties.
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: Contains a boronic ester instead of a boronic acid group
Uniqueness: (4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid is unique due to the presence of the benzo[b]carbazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices.
Propiedades
Fórmula molecular |
C22H16BNO2 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
(4-benzo[b]carbazol-5-ylphenyl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-9-11-18(12-10-17)24-21-8-4-3-7-19(21)20-13-15-5-1-2-6-16(15)14-22(20)24/h1-14,25-26H |
Clave InChI |
MPCFVOROXGLFAB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)



![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)



![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)

![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

